

Technical Guide: Physicochemical Properties of 3-Bromo-4-isopropoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-4-isopropoxybenzaldehyde

Cat. No.: B112198

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Introduction

3-Bromo-4-isopropoxybenzaldehyde is an aromatic aldehyde containing a bromine atom and an isopropoxy group on the benzene ring. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its unique electronic and steric properties, conferred by the bromo and isopropoxy substituents, influence its reactivity and potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physicochemical properties, synthesis, and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-4-isopropoxybenzaldehyde** is presented below. It is important to note that while some data is available from commercial suppliers, a complete, experimentally verified dataset is not extensively published in peer-reviewed literature.

Table 1: Summary of Physicochemical Data for **3-Bromo-4-isopropoxybenzaldehyde**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[1]
Molecular Weight	243.10 g/mol	[1]
CAS Number	191602-84-3	[1][2]
Appearance	Not specified (likely a solid)	Inferred
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
SMILES	<chem>O=CC1=CC=C(OC(C)C)C(Br)=C1</chem>	[1]

Note: "Data not available" indicates that the information could not be found in publicly accessible databases and literature at the time of this report. Researchers are advised to determine these properties experimentally as needed.

Spectral Data

Spectral analysis is crucial for the structural confirmation of **3-Bromo-4-isopropoxybenzaldehyde**. While specific spectra for this compound are available from some commercial suppliers, they are not widely published.[1] Below is a summary of expected spectral characteristics.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (likely a singlet between 9.5 and 10.5 ppm), the aromatic protons (in the range of 6.5-8.0 ppm, with splitting patterns dictated by their coupling), the methine proton of the isopropoxy group (a septet around 4.5-5.0 ppm), and the methyl protons of the isopropoxy group (a doublet around 1.2-1.5 ppm).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde (typically 185-195 ppm), the aromatic

carbons (110-160 ppm), and the carbons of the isopropoxy group (methine carbon around 65-75 ppm and methyl carbons around 20-25 ppm).

- **IR (Infrared) Spectroscopy:** The IR spectrum should exhibit a strong characteristic absorption band for the aldehyde C=O stretch, typically in the region of 1680-1710 cm^{-1} . Other significant peaks would include C-H stretches for the aromatic and aliphatic portions, C-O-C stretching for the ether linkage, and C-Br stretching.
- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak (M^+) and an $M+2$ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the isopropoxy group.

Experimental Protocols

Synthesis of 3-Bromo-4-isopropoxybenzaldehyde

A common synthetic route to **3-Bromo-4-isopropoxybenzaldehyde** involves the etherification of 3-bromo-4-hydroxybenzaldehyde with an isopropyl halide. The following is a general experimental protocol based on analogous reactions.

Reaction Scheme:

Materials:

- 3-Bromo-4-hydroxybenzaldehyde
- 2-Bromopropane (or 2-iodopropane)
- Potassium carbonate (K_2CO_3) or another suitable base
- Acetone or Dimethylformamide (DMF) as solvent
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- To a solution of 3-bromo-4-hydroxybenzaldehyde in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a molar excess of a base such as potassium carbonate.

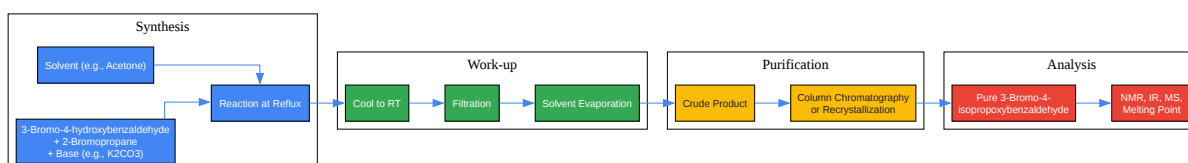
- Stir the mixture at room temperature under an inert atmosphere for a short period to facilitate the formation of the phenoxide.
- Add a slight molar excess of 2-bromopropane to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure **3-Bromo-4-isopropoxybenzaldehyde**.

Characterization:

The identity and purity of the synthesized compound should be confirmed using the spectral methods outlined in Section 3 (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) and by melting point analysis if the product is a solid.

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of **3-Bromo-4-isopropoxybenzaldehyde**.



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References

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- 2. aaronchem.com [aaronchem.com]
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